3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one
Description
3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is a heterocyclic compound featuring a fused thiazino-quinazolinone scaffold. Quinazolinones are well-documented for their broad pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . This compound’s synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, to optimize bioactivity .
Properties
CAS No. |
72456-17-8 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3,4-dihydro-1H-[1,4]thiazino[3,4-b]quinazolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2 |
InChI Key |
CYSWEWZLZSKKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=NC3=CC=CC=C3C(=O)N21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with α-haloketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinazoline or thiazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized quinazoline and thiazine derivatives.
Scientific Research Applications
Biological Research Applications
3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one exhibits a wide range of biological activities:
1. Anticancer Activity:
Research indicates that derivatives of this compound can inhibit the activity of protein-tyrosine kinases, which are crucial in cancer cell signaling pathways. Notably, certain derivatives demonstrated significant inhibitory effects on colon carcinoma cell lines . The structure-activity relationship (SAR) studies have shown that modifications to the thiazine or quinazoline rings can enhance anticancer efficacy .
2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial effects against various pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
3. Anti-inflammatory Effects:
Studies have highlighted the anti-inflammatory properties of this compound. Compounds derived from it have been tested in vivo for their ability to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel diseases .
Case Studies and Research Findings
Several studies illustrate the compound's potential:
- Inhibition of Colon Cancer Cells: A study demonstrated that specific derivatives showed remarkable inhibition of tyrosine kinase activity in SW-620 human colon carcinoma cells .
- SAR Analysis: Research focused on the SAR of thiazinoquinazolinones revealed that certain substitutions significantly enhanced anticancer activity across different cancer cell lines .
- Antimicrobial Testing: A series of compounds derived from this compound were evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits protein-tyrosine kinases; affects cancer cell signaling | Significant inhibition noted in colon carcinoma cells |
| Antimicrobial | Effective against various bacterial strains | Promising results as potential antibiotic candidates |
| Anti-inflammatory | Reduces inflammation in animal models | Effective in models for rheumatoid arthritis |
Mechanism of Action
The mechanism of action of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives (e.g., 6,8-dibromo-2-methylquinazolin-4(3H)-one) are structurally analogous but lack the fused thiazine moiety. Key differences include:
- Bioactivity: Quinazolin-4(3H)-one derivatives exhibit anti-inflammatory and antitumor activities via receptor tyrosine kinase inhibition . In contrast, the thiazino-quinazolinone fusion may enhance selectivity for enzymes like focal adhesion kinase (FAK) due to increased steric and electronic effects.
- Synthesis: Quinazolin-4(3H)-one derivatives are synthesized via hydrazinolysis or Aldol condensation, whereas thiazino-quinazolinones require additional steps for thiazine ring formation .
Thiadiazino[3,4-b]quinoxaline Derivatives
Compounds like 4-ethoxy-10-methyl-10H-[1,2,6]thiadiazino[3,4-b]quinoxaline (Scheme 34, ) share a fused thiadiazine ring but differ in the central heterocycle (quinoxaline vs. quinazolinone).
- Structural Impact: The quinoxaline core favors π-π stacking interactions in enzyme binding, while the quinazolinone’s carbonyl group may engage in hydrogen bonding, altering target specificity .
- Synthetic Routes: Thiadiazino-quinoxalines are synthesized via Suzuki-Miyaura couplings, highlighting divergent strategies compared to thiazino-quinazolinones’ cyclocondensation methods .
Triazino-Benzoxazinone Derivatives
3,5-Dihydro[1,2,4]triazino[3,4-c][1,4]benzoxazin-2(1H)-one (PDB entry, ) replaces the thiazine ring with a triazine moiety.
- Pharmacological Profile: This compound inhibits protein kinase C theta (PKCθ) with IC₅₀ values <100 nM, suggesting that fused triazine systems enhance kinase selectivity. Thiazino-quinazolinones may exhibit similar potency but require empirical validation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Bioactivity | Synthesis Method |
|---|---|---|---|
| Thiazino-quinazolinone | Thiazine + Quinazolinone | Kinase inhibition (hypothesized) | Cyclocondensation |
| Quinazolin-4(3H)-one | Quinazolinone | Anti-inflammatory, antitumor | Hydrazinolysis, Aldol reaction |
| Thiadiazino-quinoxaline | Thiadiazine + Quinoxaline | Undisclosed (structural focus) | Suzuki-Miyaura coupling |
| Triazino-benzoxazinone | Triazine + Benzoxazinone | PKCθ inhibition (IC₅₀ <100 nM) | Fragment-based synthesis |
Table 2: Pharmacological Activities
Research Findings and Discrepancies
- Bioactivity Gaps: While quinazolin-4(3H)-one derivatives are well-characterized, empirical data on thiazino-quinazolinones’ kinase inhibition remain scarce. ’s triazino-benzoxazinone suggests a roadmap for validating thiazino-quinazolinones via crystallography .
- Synthesis Challenges: Thiadiazino-quinoxalines’ reliance on Suzuki couplings contrasts with thiazino-quinazolinones’ multi-step synthesis, posing scalability issues .
Biological Activity
3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a fused thiazine and quinazoline structure, with the molecular formula and a molecular weight of approximately 218.275 g/mol. This unique structure is thought to confer specific pharmacological properties that differentiate it from other similar compounds.
Biological Activities
Research has demonstrated that this compound possesses significant biological activities:
- Anticancer Activity : The compound has shown potential as an inhibitor of protein-tyrosine kinases in human colon carcinoma cells (SW-620). Specific derivatives exhibited remarkable inhibitory activity, indicating potential for cancer treatment applications .
- Antimicrobial Properties : Quinazoline derivatives have been noted for their antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The stability of the quinazoline nucleus allows for the introduction of bioactive moieties that enhance its antimicrobial efficacy .
- Enzyme Inhibition : Compounds related to this structure have been reported to inhibit carbonic anhydrase and exhibit activity against various cancer cell lines, including MCF-7 and HepG2 .
Synthesis Methods
The synthesis of this compound can be accomplished through various chemical reactions involving starting materials that incorporate thiazine and quinazoline moieties. The methodologies often involve condensation reactions or cyclization processes that yield the desired heterocyclic structure.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Quinazoline core | Exhibits strong antimicrobial activity |
| 6-Bromoquinazolin-4(3H)-one | Halogenated quinazoline | Enhanced potency against specific cancer lines |
| Thiazoloquinazolinones | Thiazole fused with quinazoline | Diverse biological activities across multiple targets |
| 3-Aminoquinazolin-4(3H)-one | Amino group substitution | Potential neuroprotective effects |
The thiazine fusion in this compound may contribute to distinct pharmacological properties compared to these related compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Protein-Tyrosine Kinase Inhibition : A study focused on derivatives of this compound found significant inhibition of tyrosine kinase activity in cancer cells. This suggests potential therapeutic applications in oncology .
- Antimicrobial Evaluation : Research evaluating quinazoline derivatives demonstrated antibacterial activity against clinically relevant pathogens. The stability of the quinazoline nucleus was confirmed to play a crucial role in maintaining bioactivity .
- Diverse Pharmacological Applications : The compound's derivatives have been explored for various pharmacological activities including analgesic and anti-inflammatory effects. Their structural modifications have led to enhanced bioactivity profiles .
Q & A
Q. What are the established synthetic routes for 3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of precursor heterocycles. For example, similar oxazinoquinazolinones were prepared via multi-step reactions starting from benzoxazine derivatives, followed by electrophilic substitutions (e.g., bromination, nitrosation) . Key optimization parameters include:
- Temperature : Reactions often proceed at 80–120°C in inert solvents (e.g., benzene, DMF).
- Catalysts : Lewis acids like stannic chloride improve yields in electrophilic reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard. Yields for analogous compounds range from 45% to 75%, depending on substituent complexity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer: A combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy is critical. For example:
- <sup>1</sup>H NMR : Peaks at δ 2.5–3.5 ppm indicate methylene protons in the thiazine ring, while aromatic protons appear at δ 6.8–8.2 ppm .
- IR : Stretching bands near 1680 cm<sup>-1</sup> confirm the carbonyl group . Mass spectrometry (MS) with ESI or EI ionization provides molecular ion peaks and fragmentation patterns for validation .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer: Begin with in vitro antimicrobial or enzyme inhibition assays. For quinazoline analogs:
- Antimicrobial Testing : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μg/mL .
- Enzyme Targets : Assay inhibition of kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions : Standardize parameters (pH, temperature, solvent DMSO concentration).
- Structural Analogues : Compare activity of derivatives with precise substituent changes (e.g., hydroxyl vs. methyl groups at position 6) .
- Data Normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and report IC50/EC50 values with confidence intervals .
Q. How does the compound’s tautomeric stability influence its reactivity?
Methodological Answer: Thiazinoquinazolines may exhibit annular tautomerism. For example, dihydrotriazinobenzimidazoles show equilibria between 3,4-dihydro (A) and 4,10-dihydro (C) forms, confirmed by <sup>1</sup>H NMR chemical shift analysis . Stability is assessed via:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer: Use in silico tools to evaluate:
- Lipophilicity : LogP values calculated via ChemDraw or Schrodinger’s QikProp.
- ADME : SwissADME predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Docking Studies : AutoDock Vina or Glide models ligand binding to targets (e.g., DNA gyrase for antimicrobial activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
